molecular formula C13H16N2O4 B1272881 4-(Azepan-1-yl)-3-nitrobenzoic acid CAS No. 92109-03-0

4-(Azepan-1-yl)-3-nitrobenzoic acid

Cat. No.: B1272881
CAS No.: 92109-03-0
M. Wt: 264.28 g/mol
InChI Key: NLOLIKPXLGXANL-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic and Physical Properties

  • Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).

Photophysical Behavior

  • Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).

Redox Processes

  • Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).

Synthesis and Reactivity

  • Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).

Luminescence Studies

  • Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).

Properties

IUPAC Name

4-(azepan-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLIKPXLGXANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387927
Record name 4-azepan-1-yl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92109-03-0
Record name 4-azepan-1-yl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and hexamethyleneimine (Fluka 52660; 697.89 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 60° C. for 4 hours. The reaction mixture was then partitioned between ethyl acetate and aq. NH4Cl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo to give a yellow solid. The latter was taken up in THF (5 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) then water (5 mL) were added. The reaction mixture was stirred at room temperature for 16 hours then the solvent was evaporated and the residue was diluted with water. After acidification to pH 5 with AcOH, the resulting precipitate was filtered and dried under high vacuum to afford the title compound (534 mg, 86%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexamethyleneimine
Quantity
697.89 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
86%

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